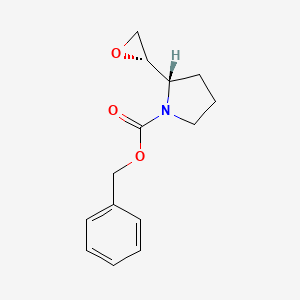
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxirane (epoxide) group, and a phenylmethyl ester moiety. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- involves multiple steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the reaction of pyrrolidine with an appropriate epoxide under controlled conditions to introduce the oxirane group. The phenylmethyl ester is then introduced through esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenylmethyl ester moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- can be compared with similar compounds such as:
1-Pyrrolidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, phenylmethyl ester, (2S)-: Similar in structure but with a methoxymethylamino group instead of an oxirane.
1-Pyrrolidinecarboxylic acid, 2-(hydroxydiphenylmethyl)-, phenylmethyl ester, (2S)-: Contains a hydroxydiphenylmethyl group instead of an oxirane. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propiedades
Número CAS |
881733-92-2 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[(2S)-oxiran-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-14(18-9-11-5-2-1-3-6-11)15-8-4-7-12(15)13-10-17-13/h1-3,5-6,12-13H,4,7-10H2/t12-,13+/m0/s1 |
Clave InChI |
VQVQKTLIXHDXCW-QWHCGFSZSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@H]3CO3 |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


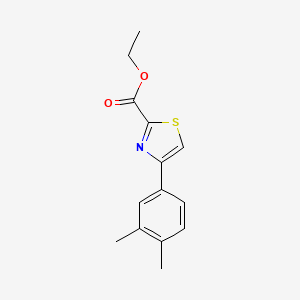
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
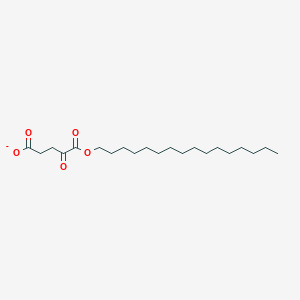
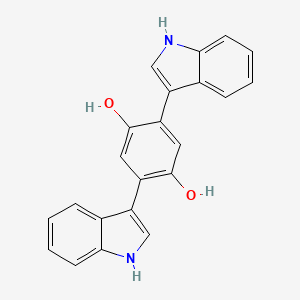
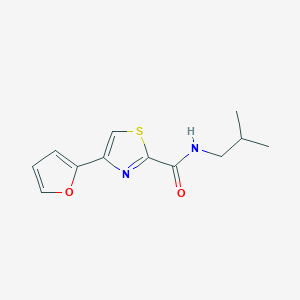
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
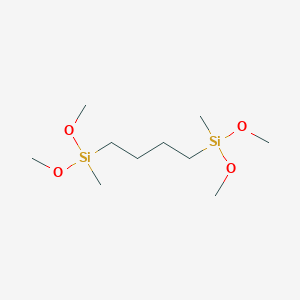
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
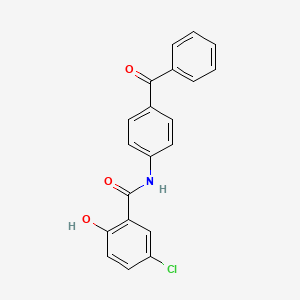
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)

